Dihydro Dutasteride (CAS 164656-22-8), also known as 1,2-dihydrodutasteride, is the saturated A-ring analog of the 5-alpha-reductase inhibitor Dutasteride. In pharmaceutical manufacturing and clinical bioanalysis, it serves as a critical reference standard because it is both a major process impurity and a primary human circulating metabolite [1]. Unlike the highly potent parent active pharmaceutical ingredient (API), Dihydro Dutasteride exhibits significantly reduced pharmacological activity, making its strict quantification essential for ensuring the therapeutic efficacy and safety profile of commercial Dutasteride formulations [2]. Procurement of this exact compound is driven by the need for regulatory compliance in Abbreviated New Drug Applications (ANDA), stability-indicating method validation, and pharmacokinetic LC-MS/MS assays.
Substituting Dihydro Dutasteride with generic azasteroids, such as Finasteride or other Dutasteride impurities (e.g., the beta-isomer or desmethyl dutasteride), fundamentally compromises analytical compliance. Regulatory agencies (USP/EP) require the exact structural match to establish the specific Relative Retention Time (RRT) and calculate accurate Response Factors (RF) during HPLC/UPLC impurity profiling [1]. Because Dihydro Dutasteride lacks the C1-C2 double bond of the parent API, it exhibits a distinct mass-to-charge ratio (m/z 530) and unique chromatographic behavior that cannot be extrapolated from analogs [1]. Using an incorrect standard prevents the accurate quantification of this specific impurity, leading to failed system suitability tests, rejected API batches, and invalid pharmacokinetic LC-MS/MS calibration curves.
In vitro pharmacological assays reveal that the saturation of the C1-C2 double bond in Dihydro Dutasteride renders it significantly less potent against both type 1 and type 2 isoforms of human 5-alpha-reductase compared to the parent Dutasteride API [1]. While other metabolites like 6beta-hydroxydutasteride retain comparable activity to the parent drug, 1,2-dihydrodutasteride shows a marked reduction in inhibitory efficacy [1]. This head-to-head pharmacological disparity necessitates the strict control of Dihydro Dutasteride as an impurity, as its presence directly dilutes the therapeutic potency of the final dosage form.
| Evidence Dimension | 5-alpha-reductase (5AR) inhibitory potency |
| Target Compound Data | Dihydro Dutasteride (1,2-dihydrodutasteride): Much less potent (reduced activity) |
| Comparator Or Baseline | Dutasteride (API): Highly potent dual 5AR inhibitor |
| Quantified Difference | Categorized as 'much less potent' than the parent API, lacking the dual-isoform efficacy of Dutasteride. |
| Conditions | In vitro human 5AR isoform assays. |
Justifies the strict regulatory requirement to monitor and limit this specific impurity in the API to prevent the dilution of therapeutic efficacy.
During stability-indicating LC-MS and HPLC method validation, Dihydro Dutasteride must be distinctly resolved from the main Dutasteride peak and other process impurities. The exact reference standard allows analysts to map its specific retention behavior and confirm its identity via its unique molecular ion at m/z 530, compared to m/z 528 for the parent API [1]. Generic azasteroids fail to provide the exact Relative Retention Time (RRT) required to achieve a resolution factor (Rs) sufficient for USP/EP compliance, making the exact standard indispensable for accurately quantifying impurity levels typically restricted to <0.1%[1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and chromatographic identification |
| Target Compound Data | Dihydro Dutasteride Reference Standard: m/z 530, exact RRT mapping |
| Comparator Or Baseline | Dutasteride (parent API): m/z 528 |
| Quantified Difference | +2 amu mass shift (m/z 530 vs m/z 528) allowing distinct peak identification and resolution. |
| Conditions | RP-HPLC and LC-MS impurity profiling of Dutasteride bulk drug. |
Essential for passing USP/EP system suitability tests and ensuring regulatory compliance for commercial Dutasteride batch release.
As a major circulating metabolite, 1,2-dihydrodutasteride is quantified in human plasma using highly sensitive LC-MS/MS assays. Procurement of the exact Dihydro Dutasteride standard is required to establish a linear calibration range of 0.08–1.2 ng/mL [1]. The distinct mass transition of Dihydro Dutasteride ensures zero cross-talk with the parent drug or other monohydroxy metabolites (like 4'-hydroxydutasteride), which is impossible to achieve if relying on structural analogs or generic internal standards [1].
| Evidence Dimension | LC-MS/MS calibration range and specificity |
| Target Compound Data | Dihydro Dutasteride standard: Linear range 0.08–1.2 ng/mL |
| Comparator Or Baseline | Structural analogs: Cannot calibrate specific metabolite transitions |
| Quantified Difference | Enables highly specific quantification of the 1,2-dihydrodutasteride metabolite without isobaric interference. |
| Conditions | Human plasma LC-MS/MS analysis following a 0.5 mg oral dose. |
Secures high-specificity quantification of the metabolic profile, which is a mandatory requirement for clinical trials and bioequivalence studies.
Driven by the chromatographic resolution data, Dihydro Dutasteride is utilized as a certified reference standard in HPLC/UPLC workflows to quantify its presence as an impurity in commercial Dutasteride API batches. Regulatory guidelines mandate that this specific impurity be monitored and typically restricted to <0.1%, requiring the exact standard to prove method specificity and calculate accurate response factors[1].
Following the bioanalytical calibration evidence, the compound is employed as a critical standard in LC-MS/MS assays to measure the 1,2-dihydrodutasteride metabolite concentrations in human plasma. This is essential for pharmacokinetic tracking during clinical trials, where it is quantified in the 0.08–1.2 ng/mL range to map the drug's metabolic fate[2].
Based on its distinct mass and retention properties, Dihydro Dutasteride is used during forced degradation studies to prove that analytical methods can reliably separate it from the parent drug and other degradation products under various stress conditions, ensuring robust quality control frameworks for new formulations [1].